Pomalidomide-5'-PEG5-C2-COOH
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Overview
Description
Pomalidomide-5’-PEG5-C2-COOH is a synthetic compound that combines the immunomodulatory drug pomalidomide with a polyethylene glycol (PEG) linker and a carboxylic acid functional group. This compound is primarily used in biochemical research and has applications in the development of targeted therapies, particularly in the field of oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-5’-PEG5-C2-COOH involves multiple steps, starting with the preparation of pomalidomide. Pomalidomide is synthesized through a series of reactions including nitration, reduction, and cyclization. The PEG linker is then attached to pomalidomide through a series of coupling reactions, typically using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of amide bonds .
Industrial Production Methods
Industrial production of Pomalidomide-5’-PEG5-C2-COOH follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis platforms and high-throughput screening to ensure high yield and purity. The process is designed to be cost-effective and scalable, with stringent quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-5’-PEG5-C2-COOH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the PEG linker.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like DCC and NHS are commonly used for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxidized derivatives, while substitution reactions can produce various ester or amide derivatives .
Scientific Research Applications
Pomalidomide-5’-PEG5-C2-COOH has a wide range of applications in scientific research:
Mechanism of Action
Pomalidomide-5’-PEG5-C2-COOH exerts its effects through multiple mechanisms:
Binding to Cereblon: The compound binds to cereblon, a protein that forms part of an E3 ubiquitin ligase complex.
Modulation of Intracellular Pathways: It affects various intracellular pathways, including those involving the Rho family of GTPases, which play a role in cytoskeletal dynamics and cell migration.
Induction of Apoptosis: The compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Comparison with Similar Compounds
Pomalidomide-5’-PEG5-C2-COOH is unique due to its combination of pomalidomide with a PEG linker and a carboxylic acid group. Similar compounds include:
Pomalidomide-PEG5-Alkyne: This compound features an alkyne functional group instead of a carboxylic acid, making it suitable for click chemistry applications.
Pomalidomide-PEG5-COOH: A simpler version without the additional linker, used in similar research applications.
These compounds share similar core structures but differ in their functional groups and linkers, which influence their specific applications and properties.
Properties
Molecular Formula |
C26H35N3O11 |
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Molecular Weight |
565.6 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C26H35N3O11/c30-22-4-3-21(24(33)28-22)29-25(34)19-2-1-18(17-20(19)26(29)35)27-6-8-37-10-12-39-14-16-40-15-13-38-11-9-36-7-5-23(31)32/h1-2,17,21,27H,3-16H2,(H,31,32)(H,28,30,33) |
InChI Key |
VQDMIMQNZYRLNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
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